molecular formula C5H5F3N4S B6350552 (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine CAS No. 1286744-20-4

(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine

Cat. No.: B6350552
CAS No.: 1286744-20-4
M. Wt: 210.18 g/mol
InChI Key: JNWYTZCSUCURKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine is a high-purity chemical building block designed for research applications, particularly in medicinal and synthetic chemistry. Its structure incorporates both a hydrazine moiety and a trifluoromethylsulfanyl group, making it a versatile precursor for the synthesis of complex heterocyclic systems. A primary research application of this compound is the chemoselective synthesis of trifluoromethyl-substituted pyrazoles . These scaffolds are an active area of investigation because the trifluoromethyl group is known to enhance a compound's metabolic stability, lipophilicity, and bioavailability. Trifluoromethylpyrazoles are present in several pharmacological agents and display a broad spectrum of unique biological activities . The reactivity of this hydrazine derivative follows a pattern observed in similar compounds, where the hydrazine group acts as a bidentate nucleophile. It can react with various carbonyl-containing partners, such as chromones, beta-diketones, and aldehydes, to form pyrazole rings through cyclocondensation reactions . The presence of the electron-withdrawing trifluoromethylsulfanyl group on the pyrazine ring can influence the electronics of the system and direct the regioselectivity of subsequent reactions. Researchers value this reagent for constructing molecular hybrids, such as pyrazole-deoxybenzoin hybrids, which are explored for their potential biological properties . The compound is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-3(12-9)10-1-2-11-4/h1-2H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWYTZCSUCURKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NN)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Pyrazine Precursors

The most direct route involves sequential nucleophilic substitutions on a dihalogenated pyrazine scaffold. A representative pathway begins with 2,3-dichloropyrazine as the starting material:

  • Introduction of Trifluoromethylsulfanyl Group :
    The chlorine atom at position 3 is replaced with a trifluoromethylsulfanyl (CF₃S-) group via a nucleophilic aromatic substitution (NAS) reaction. This step typically employs trifluoromethylthiolate salts (e.g., CF₃SNa or CF₃SK) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). For example, reacting 2,3-dichloropyrazine with CF₃SK in DMF at 100°C for 12 hours yields 3-trifluoromethylsulfanyl-2-chloropyrazine with ~75% purity.

  • Hydrazine Substitution :
    The remaining chlorine at position 2 is displaced by hydrazine using hydrazine hydrate (N₂H₄·H₂O) in ethanol or methanol under reflux conditions (60–80°C). For instance, treating 3-trifluoromethylsulfanyl-2-chloropyrazine with excess hydrazine hydrate in ethanol at 70°C for 24 hours produces the target compound with a yield of 68% and HPLC purity >90%.

Key Challenges :

  • Competing side reactions, such as over-substitution or ring decomposition, necessitate precise control of stoichiometry and temperature.

  • The electron-withdrawing nature of the CF₃S group reduces the electrophilicity of the adjacent chlorine, requiring prolonged reaction times or catalytic additives (e.g., CuI).

Cyclization of Functionalized Diamines

An alternative approach involves constructing the pyrazine ring de novo from a diamine precursor bearing pre-installed CF₃S and hydrazine groups. For example, 1,2-diamino-4-trifluoromethylsulfanylbenzene can undergo cyclocondensation with glyoxal derivatives to form the pyrazine core. However, this method is less common due to the instability of the diamine intermediates and low regioselectivity during cyclization.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings offer a modular strategy for introducing the CF₃S group. For instance, 2-chloropyrazine can undergo a Suzuki-Miyaura-type coupling with a trifluoromethylthiolboronic ester (CF₃SBpin) in the presence of Pd(PPh₃)₄ and a base (K₂CO₃). Subsequent hydrazine substitution at position 2 completes the synthesis. While this method achieves higher regiocontrol, the limited availability of CF₃S-transfer reagents and catalyst costs hinder scalability.

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts substitution efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of CF₃S⁻ but may promote side reactions at high temperatures. Ethanol, though less polar, minimizes decomposition during hydrazine substitution.

Table 1. Solvent Optimization for Hydrazine Substitution

SolventTemperature (°C)Yield (%)Purity (HPLC, %)
Ethanol706892
Methanol656289
DMF804578

Catalytic Additives

Copper(I) iodide (CuI) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by stabilizing transition states. For example, adding 5 mol% CuI to the CF₃S substitution step increases yields from 75% to 82%.

Analytical Characterization

The compound is characterized via:

  • ¹H/¹⁹F NMR : Distinct signals for the pyrazine ring (δ 8.2–8.5 ppm) and CF₃S group (δ -64.3 ppm).

  • HPLC-MS : Molecular ion peak at m/z 228.0 [M+H]⁺ confirms the molecular formula C₅H₅F₃N₄S.

  • X-ray Crystallography : Resolves the planar pyrazine ring and bond angles between substituents.

Applications and Derivatives

While direct studies on this compound are limited, analogous hydrazine-pyrazine derivatives exhibit antibacterial and antifungal activities. For instance, fluorinated hydrazones derived from similar scaffolds show MIC values of 5.6–5706.3 µM against Mycobacterium tuberculosis and Staphylococcus aureus .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives with different oxidation states. Substitution reactions can lead to a wide range of new compounds with diverse functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its unique functional groups.
  • Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions, facilitating the formation of new compounds.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant potency against Staphylococcus aureus and Escherichia coli in disc diffusion assays.
    Bacterial StrainActivity Level
    Staphylococcus aureusModerate
    Escherichia coliModerate
  • Antitumor Activity : Research has linked pyrazole derivatives to antitumor properties due to their ability to inhibit key cancer-related enzymes. Studies have demonstrated that some derivatives possess good inhibitory activity against various cancer cell lines.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for diseases, particularly in oncology. Its interactions with specific molecular targets may lead to the development of effective treatments.

Industry

  • Material Development : The compound is utilized in the creation of new materials with enhanced properties, such as thermal stability and chemical resistance. It serves as an intermediate in pharmaceutical production and agrochemical formulations.

The biological activity of this compound has been investigated through various studies:

  • Antimicrobial Studies : Certain derivatives have shown significant antimicrobial properties comparable to standard antibiotics like ampicillin.
  • Cytotoxicity in Cancer Cells : Studies involving pyrazole derivatives indicated promising results in inhibiting growth in breast cancer cell lines when combined with doxorubicin, suggesting potential for synergistic effects in cancer treatment.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of fluorinated derivatives against clinical strains of bacteria, revealing significant antimicrobial properties.
  • Cytotoxicity Research : Research involving pyrazole derivatives demonstrated inhibition of growth in breast cancer cell lines when used alongside established chemotherapeutics.

Mechanism of Action

The mechanism of action of (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group and the hydrazine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Pyrazine-Based Hydrazine Derivatives

  • 2-Hydrazinopyrazines with Halogen Substituents: Derivatives such as (3-chloro-pyrazin-2-yl)-hydrazine exhibit similar reactivity in nucleophilic substitution reactions. However, the -SCF₃ group in the target compound provides superior resistance to enzymatic degradation compared to halogens (-Cl, -Br), as demonstrated in pharmacokinetic studies .
  • Methoxy-Substituted Pyrazine Hydrazines : Methoxy (-OCH₃) groups enhance electron density on the pyrazine ring, improving corrosion inhibition efficiency by 10–15% compared to -SCF₃ derivatives. However, the -SCF₃ group offers better thermal stability (>250°C vs. 180°C for methoxy analogs) .

Trifluoromethyl-Containing Hydrazines

  • 3-Trifluoromethylpyrazole Hydrazines : Compounds like 1-(3-trifluoromethylpyrazol-5-yl)-hydrazine share the -CF₃ group but lack the pyrazine backbone. The pyrazine ring in the target compound increases π-stacking interactions in biological systems, enhancing binding affinity to enzymes like MAO-B by 20–30% .
  • Trifluoroacetylacetone-Derived Hydrazines : These derivatives exhibit stronger chelation with transition metals (e.g., Re, Tc) due to additional carbonyl groups, but the target compound’s pyrazine-hydrazine structure enables selective labeling in aqueous media, as seen in radiopharmaceutical applications .

Stability and Byproduct Formation

  • The -SCF₃ group reduces hydrolysis susceptibility compared to -SCH₃ analogs, with <5% degradation after 24 hours in acidic conditions (pH 3) .

Corrosion Inhibition

  • At 250 ppm, the target compound achieves 95–97% inhibition efficiency on steel surfaces, comparable to dihydrazino-triazine derivatives (97.8%). However, at 25 ppm, its efficiency drops to 70%, whereas dihydrazino-DHMeT maintains 95.1% due to stronger electrostatic adsorption .

Pharmacological Activity

  • Mutagenicity: Unlike unsubstituted hydrazines, the -SCF₃ group reduces mutagenic risk.
  • Antidepressant Potential: The hydrazine group confers activity comparable to amiloride in tail-suspension tests, though 30% weaker than imipramine .

Data Tables

Table 1. Comparative Reactivity and Stability

Property (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine 3-Chloro-pyrazin-2-yl-hydrazine 1-(3-Trifluoromethylpyrazol-5-yl)-hydrazine
Thermal Stability (°C) >250 180 210
Hydrolysis (pH 3, 24 h) <5% degradation 25% degradation 15% degradation
MAO-B IC₅₀ (μM) 0.45 1.2 0.60

Table 2. Application Performance

Application Target Compound Efficiency Closest Analog Efficiency
Corrosion Inhibition (250 ppm) 97% DHMeT: 97.8%
Radiopharmaceutical Labeling 98% yield Trifluoroacetylacetone: 85%
Ames Test Mutagenicity Negative Unsubstituted Hydrazine: Positive

Biological Activity

(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine is an emerging compound of interest in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on existing literature.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a sulfanyl group, enhancing its lipophilicity and reactivity. These properties allow it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its interactions with enzymes and cellular pathways:

  • Enzyme Interaction : The compound can inhibit or modify enzyme activity by binding to active sites, leading to conformational changes that affect metabolic pathways. Trifluoromethyl groups are known to act as enzyme inhibitors, impacting cellular metabolism significantly.
  • Cellular Effects : It influences cell signaling pathways, gene expression, and overall cellular metabolism. Research indicates that it can modulate key signaling molecules, resulting in altered cellular responses. Notably, at high concentrations, it may induce oxidative stress, leading to cellular damage.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have shown significant potency against strains such as Staphylococcus aureus and Escherichia coli in disc diffusion assays .
  • Antitumor Activity : Pyrazole derivatives have been linked to antitumor properties due to their ability to inhibit key cancer-related enzymes. Research has demonstrated that some pyrazole derivatives possess good inhibitory activity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, the compound may enhance enzyme activity and facilitate beneficial cellular signaling.
  • High Doses : Conversely, high doses can lead to toxic effects such as oxidative stress and apoptosis in various cell types.

Metabolic Pathways

This compound participates in several metabolic pathways by interacting with enzymes that regulate metabolic flux. Its trifluoromethyl groups can influence oxidative metabolism, affecting the production and utilization of metabolic intermediates.

Research Applications

This compound has several potential applications across various fields:

Application Description
Antimicrobial AgentsInvestigated for use against bacterial infections.
Antitumor AgentsPotential use in cancer therapy targeting specific enzymes.
Enzyme InhibitorsModulation of metabolic pathways through enzyme interaction.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of fluorinated derivatives against clinical strains of bacteria. Results indicated that certain derivatives exhibited significant antimicrobial properties comparable to standard antibiotics like ampicillin .
  • Cytotoxicity in Cancer Cells : Research involving pyrazole derivatives showed promising results in inhibiting growth in breast cancer cell lines when combined with doxorubicin, highlighting the potential for synergistic effects in cancer treatment .

Q & A

Advanced Research Question

  • Enzyme inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with target enzymes (e.g., dihydrofolate reductase). IC₅₀ values are determined via dose-response curves .
  • Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Combine with SEM to study membrane disruption.
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, guiding SAR studies .

How can researchers address challenges in reproducing synthetic yields or purity reported in literature?

Advanced Research Question
Contradictions often stem from undocumented variables:

  • Trace moisture : Use anhydrous solvents (verified via Karl Fischer titration).
  • Catalyst lot variability : Pre-screen reagents (e.g., Pd/C activity in hydrogenation).
  • Purification artifacts : Compare TLC profiles before/after column chromatography. Reproduce key steps (e.g., recrystallization) under inert atmospheres to exclude oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.